2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Description

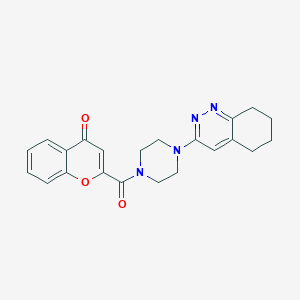

This compound features a chromen-4-one core linked via a piperazine-carbonyl group to a 5,6,7,8-tetrahydrocinnolin moiety. The chromenone scaffold is known for its pharmacological relevance, including anti-inflammatory and kinase inhibitory activities , while the tetrahydrocinnolin group introduces a bicyclic aromatic system that may enhance rigidity and receptor-binding specificity. Piperazine, a common pharmacophore, improves solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name |

2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-18-14-20(29-19-8-4-2-6-16(18)19)22(28)26-11-9-25(10-12-26)21-13-15-5-1-3-7-17(15)23-24-21/h2,4,6,8,13-14H,1,3,5,7,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEFGWHSOZXRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the cinnoline derivative, followed by the introduction of the piperazine moiety. The final step involves the formation of the chromenone ring. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations would be essential to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their differences:

Key Structural Differences and Implications

Core Chromenone vs. Dihydrochromene: The target compound and most analogs retain the chromen-4-one core, which is associated with π-π stacking interactions in receptor binding.

Piperazine Substituents: Tetrahydrocinnolin (Target): The bicyclic cinnolin group may enhance binding to kinases or GPCRs due to planar rigidity and nitrogen-rich heteroaromaticity. Tetrahydropyrazolo[1,5-a]pyridine : This substituent introduces a fused pyrazole-pyridine system, which could alter electron distribution and hydrogen-bonding capacity compared to cinnolin. Fluorophenyl-tetrazole : The tetrazole ring (acidic, polar) and fluorine atom (electron-withdrawing) may improve solubility and bioavailability.

Synthetic Routes: Piperazine-carbonyl linkages are commonly formed via condensation reactions. For example, describes refluxing chromenone derivatives with piperazine and formaldehyde in ethanol . Similar methods may apply to the target compound.

Physicochemical Properties

- Solubility: Fluorophenyl-tetrazole analogs (e.g., ) likely exhibit higher solubility due to polar tetrazole, whereas the hydrophobic cinnolin group in the target compound may reduce aqueous solubility.

- Molecular Weight : Most analogs fall within 300–500 Da, adhering to Lipinski’s rules for drug-likeness. The target compound is estimated to align with this range.

Biological Activity

The compound 2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that combines elements from various chemical classes, including piperazines and chromenones. Its intricate structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound through a review of available literature, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be broken down into its key structural components:

- Piperazine moiety : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents.

- Chromone backbone : A bicyclic structure that exhibits diverse biological activities.

- Tetrahydrocinnoline segment : A five-membered nitrogen-containing ring that may contribute to the compound's unique properties.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have shown that chromone derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the tetrahydrocinnoline moiety may enhance this effect by interacting with specific cellular pathways involved in cancer progression.

-

Antimicrobial Effects :

- Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The piperazine component is often associated with increased antibacterial activity.

-

Neuroprotective Effects :

- Research suggests that piperazine derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

- Inhibition of specific enzymes : Such as kinases or phosphodiesterases which are crucial in signaling pathways.

- Interaction with receptors : Potentially acting as an antagonist or agonist at various neurotransmitter receptors.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the chromone structure in enhancing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

A recent investigation into piperazine derivatives revealed that they exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the introduction of additional functional groups could further enhance efficacy .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters indicated that piperazine-based compounds could protect neuronal cells from oxidative stress-induced apoptosis. This finding supports the potential use of such compounds in neurodegenerative disease therapies .

Data Table: Biological Activities of Similar Compounds

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound’s piperazine-carbonyl and chromenone moieties suggest modular synthesis via sequential coupling reactions. A plausible route involves:

- Step 1: Synthesis of the tetrahydrocinnolin-piperazine intermediate via nucleophilic substitution (e.g., coupling 5,6,7,8-tetrahydrocinnolin-3-amine with a piperazine derivative under basic conditions) .

- Step 2: Carbonyl linkage formation using a chromen-4-one carboxylic acid derivative activated with N,N'-carbonyldiimidazole (CDI) or thionyl chloride .

- Optimization Tips:

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Monitor reaction progress via TLC (Rf values ~0.39–0.44 for related compounds) .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate yields >80%.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR: Assign peaks for the piperazine (δ 2.5–3.5 ppm for N-CH2), chromenone carbonyl (δ 165–175 ppm), and tetrahydrocinnolin aromatic protons (δ 6.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated vs. observed m/z for C21H20N4O2).

- IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹).

- Melting Point Analysis: Compare with literature values (e.g., 153–165°C for analogous piperazine-carbonyl compounds) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., in ethanol/water mixtures). Use SHELX software for refinement:

- Data Contradictions: If experimental bond angles deviate >5% from computational models (e.g., DFT), re-examine crystallization solvents for lattice distortions .

Advanced: How can researchers evaluate this compound’s potential as a PARP inhibitor, and what cellular assays are appropriate?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cellular Potency:

- Pharmacokinetics: Assess oral bioavailability in rodent models (AUC0–24h >500 ng·h/mL) .

Advanced: How to design structure-activity relationship (SAR) studies for modifying the piperazine or chromenone moieties?

Methodological Answer:

- Piperazine Modifications:

- Chromenone Variations:

- Replace 4-oxo group with thioether or amine to alter electron density.

- Test solubility (e.g., >48.7 µg/mL at pH 7.4) via shake-flask method .

- Data Analysis: Use multivariate regression to correlate logP, TPSA, and bioactivity .

Advanced: How to address solubility and stability challenges during formulation for in vivo studies?

Methodological Answer:

- Solubility Enhancement:

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.

- Measure kinetic solubility via HPLC (e.g., 24-hour stability in PBS) .

- Stability Testing:

Advanced: How can computational modeling predict off-target interactions or toxicity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) .

- Toxicity Prediction:

- Apply ProTox-II for organ-specific toxicity (e.g., hepatotoxicity risk).

- Validate with Ames test for mutagenicity .

- Contradiction Resolution: If in silico and in vitro toxicity data conflict, prioritize in vivo rodent toxicokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.